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nitrophenyl)ethanone

Cat. No.: B108511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for ortho-, meta-, and

para-substituted nitroacetophenones. Understanding the distinct spectral characteristics of

these isomers is crucial for their identification, characterization, and application in various

fields, including drug development and organic synthesis. This document presents a

compilation of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and

¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison
The position of the nitro group on the acetophenone ring significantly influences the electronic

environment and, consequently, the spectroscopic properties of the molecule. The following

tables summarize the key spectroscopic data for 2-nitroacetophenone, 3-nitroacetophenone,

and 4-nitroacetophenone to facilitate a clear comparison.

Table 1: UV-Visible Spectroscopy Data
Compound λmax (nm) Solvent

2-Nitroacetophenone ~250 Not Specified

3-Nitroacetophenone ~260, ~330 Not Specified

4-Nitroacetophenone 269 Not Specified[1]
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Table 2: Infrared (IR) Spectroscopy Data (Characteristic
Peaks)

Functional Group
2-
Nitroacetophenone
(cm⁻¹)

3-
Nitroacetophenone
(cm⁻¹)

4-
Nitroacetophenone
(cm⁻¹)

C=O Stretch (Ketone) ~1700 1680-1700[2][3] ~1700

NO₂ Asymmetric

Stretch
~1525 1520-1560[2][3] ~1515

NO₂ Symmetric

Stretch
~1350 1350-1380[2] ~1345

C-H Aromatic Stretch 3000-3100 3000-3100[2] 3000-3100

C-H Aliphatic Stretch 2850-3000 2850-3000 2850-3000

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ
in ppm)

Proton
2-
Nitroacetophenone

3-
Nitroacetophenone

4-
Nitroacetophenone

-CH₃ ~2.6 ~2.7 ~2.7

Aromatic H ~7.4 - 8.2 ~7.7 - 8.8 ~8.1 - 8.3

Note: The chemical shifts for the aromatic protons are approximate and represent the general

range where these protons resonate. The specific shifts and coupling patterns are complex due

to the substitution pattern.

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ
in ppm)
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Carbon
2-
Nitroacetophenone

3-
Nitroacetophenone

4-
Nitroacetophenone

-CH₃ ~30 ~27 ~27

C=O ~200 ~196 ~197

Aromatic C ~124 - 150 ~123 - 148 ~124 - 150

C-NO₂ ~148 ~148 ~150

Table 5: Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragment Ions

2-Nitroacetophenone 165 148, 120, 104, 92, 76

3-Nitroacetophenone 165[4] 150, 120, 104, 92, 76[4]

4-Nitroacetophenone 165[5] 150, 120, 104, 92, 76

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation:

A stock solution of the nitroacetophenone isomer is prepared by dissolving a precisely

weighed amount of the solid compound in a suitable UV-grade solvent (e.g., ethanol,

methanol, or acetonitrile) in a volumetric flask.

A series of dilutions are made from the stock solution to obtain concentrations that will

yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:
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The spectrophotometer is powered on and allowed to warm up for at least 30 minutes to

ensure lamp stability.[6]

A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.

One cuvette is filled with the pure solvent to be used as a blank.

The baseline is recorded with the blank in the sample and reference beams.

The spectrum of each diluted sample is then recorded over a specified wavelength range

(e.g., 200-400 nm).

The wavelength of maximum absorbance (λmax) is determined from the resulting

spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable

detector (e.g., DTGS) is used.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid nitroacetophenone sample is finely ground using an

agate mortar and pestle.[7]

About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the

mortar.[7]

The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous

powder is obtained.

The mixture is transferred to a pellet die and pressed under high pressure using a

hydraulic press to form a thin, transparent pellet.[7]

Data Acquisition:

A background spectrum of the empty sample compartment or a pure KBr pellet is

collected.
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The KBr pellet containing the sample is placed in the sample holder.

The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

The resulting spectrum displays the transmittance or absorbance of infrared radiation as a

function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

both ¹H and ¹³C NMR analysis.

Sample Preparation:

Approximately 5-10 mg of the nitroacetophenone isomer is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a single-pulse experiment is typically performed. The data is acquired and

Fourier transformed to obtain the spectrum.

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum

and enhance sensitivity.[8]

The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference

standard.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is used. Electron Ionization (EI) is a common ionization
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method.

Sample Preparation:

A dilute solution of the nitroacetophenone isomer is prepared in a volatile organic solvent

(e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100

µg/mL.[3]

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated from the solvent.

The analyte enters the mass spectrometer's ion source.

In the ion source, the molecules are bombarded with high-energy electrons, leading to

ionization and fragmentation.[9]

The resulting ions (the molecular ion and fragment ions) are accelerated and separated

based on their mass-to-charge ratio (m/z) by the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

analysis of substituted nitroacetophenones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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